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Mesotrione-d10

Cat. No.: B1160595
M. Wt: 344.35
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Description

Contextualization of Mesotrione (B120641) as a Benzoylcyclohexanedione Herbicide and its Agricultural Significance

Mesotrione is a selective, systemic herbicide used for controlling a wide range of broadleaf weeds and some grasses in crops like maize, sweet corn, and sorghum. regulations.govfao.org It belongs to the benzoylcyclohexanedione or triketone chemical family. regulations.govepa.gov First marketed in 2001, it has become a key tool for weed management in agriculture. wikipedia.orgmdpi.com Its development was inspired by a natural herbicidal compound called leptospermone. wikipedia.org Mesotrione can be applied both before and after weeds emerge, providing flexible and effective weed control. fao.org

Mesotrione's herbicidal activity stems from its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.orgepa.gov This enzyme is vital in the biochemical pathway that produces plastoquinone (B1678516) and, subsequently, carotenoids in susceptible plants. wikipedia.orgmdpi.com Carotenoids are essential for protecting chlorophyll (B73375) from photo-degradation. By inhibiting HPPD, mesotrione disrupts carotenoid synthesis, leading to the destruction of chlorophyll. epa.govepa.gov This results in a characteristic bleaching or whitening of the plant tissue, followed by necrosis and death of the weed. researchgate.net

In plants, HPPD is a key enzyme in the conversion of tyrosine to plastoquinone and tocopherols. mdpi.com The inhibition of this enzyme leads to a buildup of its substrate, 4-hydroxyphenylpyruvic acid (HPPA), and a deficiency in plastoquinone. epa.govmdpi.com Plastoquinone is a crucial cofactor in the photosynthetic process, and its absence halts carotenoid production. mdpi.com

The selective action of mesotrione, allowing it to control weeds without harming crops like maize, is due to several factors. A primary mechanism is the differential metabolism of the herbicide by the crop plant. wikipedia.org Maize can rapidly metabolize mesotrione, primarily through 4-hydroxylation of the dione (B5365651) ring, a reaction catalyzed by cytochrome P450 monooxygenases. cabidigitallibrary.orgplos.org This detoxification process is significantly faster in tolerant crops than in susceptible weed species. researchgate.net

Another factor contributing to selectivity is the difference in the sensitivity of the HPPD enzyme itself between different plant types. researchgate.net The HPPD enzyme in monocotyledonous plants, such as maize, is inherently less sensitive to mesotrione than the enzyme in dicotyledonous weeds. cabidigitallibrary.org This inherent tolerance at the target-site level, combined with rapid metabolic detoxification, provides robust crop safety. cabidigitallibrary.org

Principles and Applications of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopic counterparts. metwarebio.comcreative-proteomics.com This allows researchers to trace the path of molecules through complex biological, chemical, or environmental systems. creative-proteomics.comstudysmarter.co.uk The labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. metwarebio.comfiveable.me

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is a commonly used tracer in scientific research. fiveable.menih.gov It contains one proton and one neutron, making it heavier than the more common protium (B1232500) (¹H) isotope. iaea.org This mass difference is the basis for its detection and quantification in analytical methods. metwarebio.com Deuterium oxide (D₂O), or heavy water, is a readily available and cost-effective source of deuterium for labeling studies. zeochem.com

Mesotrione-d10 is used as an internal standard in analytical chemistry, particularly for the quantification of mesotrione in environmental and biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). eurl-pesticides.eu The known concentration of the deuterated standard added to a sample allows for precise quantification of the unlabeled mesotrione, compensating for any loss of analyte during sample preparation and for matrix effects during analysis. eurl-pesticides.eu This isotope dilution method provides high accuracy and precision in research studies investigating the environmental fate and metabolism of mesotrione. metwarebio.com

Historical Development and Evolution of Research on Deuterated Pesticides and Analogues

The use of isotopic labeling in research dates back decades, with early applications focusing on understanding metabolic pathways. nih.gov The use of deuterated compounds specifically in drug discovery and development gained traction in the early 1960s and has seen a resurgence in recent decades. nih.gov In the field of pesticide research, the development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS has driven the need for isotopically labeled internal standards to ensure accurate quantification of pesticide residues in various matrices. researchgate.net The synthesis of deuterated analogues of pesticides has become crucial for environmental monitoring, metabolism studies, and understanding the persistence and degradation of these compounds in the environment. figshare.comiaea.org

Overview of Key Research Domains for this compound and its Role as a Proxy or Standard

The primary application of this compound lies in its use as an internal standard in isotope dilution mass spectrometry (IDMS). sigmaaldrich.com This analytical technique is crucial for achieving reliable and accurate quantification of mesotrione in complex environmental matrices such as soil and water. nih.govresearchgate.net Because deuterated standards like this compound have nearly identical physical and chemical properties to their non-labeled counterparts, they experience the same effects during sample preparation and analysis. sigmaaldrich.com This includes potential losses during extraction or suppression of the signal by other components in the sample, known as matrix effects. sigmaaldrich.comnih.govresearchgate.net By adding a known amount of this compound to a sample before analysis, researchers can accurately determine the concentration of the native mesotrione by comparing the signals of the two compounds. psu.edu

Key research areas where this compound is employed include:

Environmental Monitoring: Mesotrione is a widely used herbicide for controlling broadleaf weeds in crops like maize. regulations.govnih.gov Its potential to contaminate surface and groundwater is a significant environmental concern. ipmcenters.orgepa.gov Analytical methods using this compound as an internal standard enable the detection and quantification of mesotrione residues at very low levels (ng/L) in water samples, which is essential for assessing water quality and the environmental fate of the herbicide. nih.govresearchgate.net

Residue Analysis in Food: Regulatory bodies set maximum residue limits (MRLs) for pesticides in food products. lgcstandards.com Accurate methods are needed to ensure compliance with these limits. The use of this compound helps in the precise determination of mesotrione residues in crops, ensuring food safety. frontiersin.org

Metabolism and Degradation Studies: Understanding how mesotrione breaks down in the environment and in organisms is crucial for risk assessment. epa.govresearchgate.net this compound can be used in studies to trace the metabolic pathways and identify degradation products of mesotrione. researchgate.net

Key Research Applications of this compound

Research DomainRole of this compoundSignificance
Environmental MonitoringInternal Standard for quantifying mesotrione in water and soil.Enables accurate assessment of environmental contamination and fate of the herbicide. nih.govresearchgate.netepa.gov
Food SafetyInternal Standard for determining mesotrione residues in crops.Ensures compliance with regulatory limits and protects consumer health. lgcstandards.comfrontiersin.org
Metabolism StudiesTracer for studying the breakdown of mesotrione.Provides insights into the persistence and potential byproducts of the herbicide. epa.govresearchgate.net

Structure and Objectives of the Comprehensive Academic Research Endeavor

This article aims to provide a focused and scientifically rigorous overview of this compound, emphasizing its chemical properties and its critical role as an analytical standard. The objective is to detail its application in advanced chemical and environmental research, supported by documented findings. The content will strictly adhere to the scientific characteristics and established uses of this compound, providing a clear understanding of its importance in modern analytical chemistry.

The subsequent sections will delve into the specific analytical techniques where this compound is utilized, presenting detailed findings from relevant research. This will include data on its performance in enhancing the accuracy and reliability of mesotrione quantification.

Physicochemical Properties of Mesotrione (Parent Compound)

PropertyValueReference
Molecular FormulaC₁₄H₁₃NO₇S sigmaaldrich.com
Molecular Weight339.32 g/mol sigmaaldrich.com
pKa3.12 researchgate.net
Log P (octanol-water partition coefficient)1.49 albaugh.com

Properties

Molecular Formula

C₁₄H₈D₅NO₇S

Molecular Weight

344.35

Synonyms

2-[4-(Methylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione-d10;  Callisto-d10;  Tenacity-d10;  ZA 1296-d10

Origin of Product

United States

Synthetic Pathways and Rigorous Isotopic Characterization of Mesotrione D10

Advanced Synthetic Methodologies for the Preparation of Deuterated Mesotrione (B120641) Congeners

The preparation of deuterated mesotrione analogs involves specialized techniques that allow for the controlled introduction of deuterium (B1214612) at specific molecular positions. These methods range from modifying existing synthesis routes with labeled precursors to direct hydrogen-deuterium exchange on the final molecule.

Stereoselective deuteration is a sophisticated approach that controls the three-dimensional arrangement of deuterium atoms within a molecule. While specific applications to mesotrione are not extensively detailed in readily available literature, the principles involve the use of chiral catalysts or reagents to direct the deuterium incorporation to a specific face of a prochiral center. For a molecule like mesotrione, which exists in a dynamic equilibrium between its diketone and enol forms, stereoselective deuteration could theoretically be applied to precursors of the cyclohexanedione ring to create stereoisomers with defined isotopic labels. Such techniques are crucial when studying stereospecific metabolic pathways or enzyme-substrate interactions.

A robust and common method for synthesizing labeled compounds is to introduce the isotopic label via a deuterated precursor or building block early in the synthetic sequence. beilstein-journals.org The synthesis of mesotrione typically involves the reaction of 2-nitro-4-methylsulfonylbenzoyl chloride with 1,3-cyclohexanedione (B196179). researchgate.net To create a deuterated analog like Mesotrione-d10, one or both of these key precursors would need to be synthesized in a deuterated form.

For instance, a perdeuterated 1,3-cyclohexanedione (cyclohexanedione-d6) could be prepared and used as a starting material. Similarly, the aromatic precursor, 2-nitro-4-methylsulfonylbenzoyl chloride, could be synthesized from deuterated toluene (B28343) or other labeled aromatic starting materials. This building-block approach ensures that the deuterium atoms are located in specific, stable positions within the final molecular framework, minimizing the risk of back-exchange. beilstein-journals.org The choice of which precursors to label depends on the desired final deuteration pattern and the commercial availability or synthetic accessibility of the labeled starting materials.

Hydrogen-Deuterium Exchange (HDE) reactions offer a direct route for incorporating deuterium into an existing organic molecule, often at a late stage of the synthesis. wikipedia.orgyoutube.com This can be more efficient than a multi-step de novo synthesis. nih.gov HDE can be catalyzed by acids, bases, or transition metals. wikipedia.orgmdpi.com

Base-Catalyzed Exchange: The acidic protons on the cyclohexanedione ring of mesotrione are susceptible to base-catalyzed H/D exchange. mdpi.com Treatment with a suitable base in the presence of a deuterium source like deuterium oxide (D₂O) can facilitate the exchange of these hydrogens for deuterium through keto-enol tautomerism. mdpi.com

Acid-Catalyzed Exchange: Acid-catalyzed exchange can be employed to deuterate aromatic rings, although conditions must be carefully controlled to avoid undesired side reactions.

Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium, platinum, rhodium, or iridium, are highly effective for HDE reactions. youtube.comnih.govnih.gov Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of D₂O or D₂ gas can facilitate deuterium incorporation at both aliphatic and aromatic C-H bonds. nih.gov This method is particularly valuable for achieving high levels of deuteration across the entire molecule (perdeuteration). wikipedia.org The regioselectivity of the exchange can often be tuned by the choice of catalyst and reaction conditions. youtube.com

Table 1: Overview of Catalytic Hydrogen-Deuterium Exchange Methods

Catalyst System Deuterium Source Typical Substrate Sites Advantages
Palladium (e.g., Pd/C) D₂ gas, D₂O Aliphatic C-H, Benzylic C-H High efficiency, commercially available. nih.gov
Platinum (e.g., Pt/C) D₂ gas, D₂O Aromatic C-H Effective for aromatic systems. youtube.com
Iridium Complexes D₂ gas Aromatic C-H with directing groups High selectivity, mild conditions. youtube.com

Comprehensive Isotopic Purity and Enrichment Analysis

Following synthesis, it is imperative to rigorously characterize the deuterated compound to confirm the extent and location of deuterium incorporation. This process ensures the compound's suitability as an internal standard. rsc.orgresearchgate.net

High-resolution mass spectrometry (HRMS), particularly techniques like electrospray ionization (ESI-HRMS), is a primary tool for determining the isotopic purity and enrichment of deuterated compounds. researchgate.netnih.gov This method is rapid, highly sensitive, and requires minimal sample. nih.gov

The analysis involves measuring the relative abundances of the different H/D isotopolog ions (molecules that differ only in their isotopic composition). researchgate.net For this compound, the mass spectrum would show a distribution of ions corresponding to molecules with varying numbers of deuterium atoms (d0, d1, d2...d10). The isotopic enrichment is calculated based on the intensity of the desired d10 peak relative to the sum of all isotopolog peaks. rsc.org HRMS provides the necessary mass accuracy to clearly resolve and distinguish these isotopologs from other potential isobaric interferences. nih.gov

Table 2: Theoretical Mass Spectrometry Data for Mesotrione and this compound

Isotopologue Chemical Formula Exact Mass (m/z) [M-H]⁻ Description
Mesotrione (d0) C₁₄H₁₃NO₇S 338.0340 Unlabeled parent compound.

Note: The table presents theoretical exact masses for the deprotonated molecule, a common observation in ESI negative mode analysis. The actual analysis would quantify the relative intensities of all isotopologues from d0 to d10 to determine isotopic purity.

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the location of the deuterium labels. rsc.org

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of a highly deuterated compound like this compound, the proton signals corresponding to the positions where deuterium has been incorporated will be absent or significantly diminished in intensity. sigmaaldrich.com Integrating the remaining residual proton signals against a non-exchangeable internal standard allows for a quantitative assessment of the deuteration at each site.

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H-NMR spectrum provides a signal for each unique deuterium position in the molecule, offering definitive proof of the label's location. sigmaaldrich.com The chemical shifts in ²H-NMR are analogous to those in ¹H-NMR, making spectral interpretation straightforward.

¹³C-NMR (Carbon-13 NMR): In ¹³C-NMR, carbons bonded to deuterium exhibit distinct effects. The C-D coupling causes the carbon signal to split into a multiplet (e.g., a triplet for a -CD group, a quintet for a -CD₂ group), and the signal is typically shifted slightly upfield compared to its C-H counterpart. This provides further confirmation of the location of deuteration.

Table 3: Summary of Compounds Mentioned

Compound Name
Mesotrione
This compound
1,3-Cyclohexanedione
2-Nitro-4-methylsulfonylbenzoyl chloride
Toluene

Vibrational Spectroscopy (e.g., FTIR) for Isotopic Signature Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, serves as a powerful non-destructive technique for confirming the isotopic labeling in this compound. The fundamental principle of this application lies in the relationship between atomic mass and bond vibrational frequency. The substitution of hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D), results in a discernible shift in the vibrational frequencies of the corresponding chemical bonds. researchgate.netnih.gov

Specifically, the C-D bond is stronger and has a different vibrational frequency compared to the C-H bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Since deuterium has approximately twice the mass of protium (B1232500), the reduced mass of a C-D bond is greater than that of a C-H bond. This mass difference leads to C-D stretching and bending vibrations occurring at lower wavenumbers (frequencies) in the infrared spectrum compared to their C-H counterparts.

In the analysis of this compound, one would expect to observe:

Appearance of C-D Stretching Bands: New absorption bands would appear in the region of approximately 2100-2300 cm⁻¹, which is characteristic of C-D stretching vibrations.

Diminution of C-H Stretching Bands: A corresponding decrease in the intensity of the C-H stretching bands, typically found in the 2800-3000 cm⁻¹ region for aliphatic C-H, would be evident.

Shifts in Bending Vibrations: The C-H bending (scissoring, wagging, twisting) vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), would also shift to lower frequencies upon deuteration.

By comparing the FTIR spectrum of a synthesized this compound sample to that of a non-labeled mesotrione standard, these characteristic spectral shifts provide definitive evidence of successful deuterium incorporation and help identify the location of the isotopic labels within the molecule. The high sensitivity of molecular bending and stretching motions to isotopic substitution makes FTIR an effective tool for qualitative confirmation of deuteration. researchgate.netnih.gov

Chromatographic Purity Assessment Techniques for Synthesized this compound

Chromatographic techniques are indispensable for determining the chemical and isotopic purity of synthesized this compound. These methods separate the target compound from starting materials, byproducts, and any residual non-deuterated mesotrione.

Liquid Chromatography Applications (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of mesotrione and its isotopologues. uepg.br Its wide application stems from its suitability for analyzing polar and thermally labile compounds like mesotrione without the need for derivatization.

Methodology and Findings: Reverse-phase HPLC (RP-HPLC) is the most common mode of separation, typically employing a C18 or a polymer-based stationary phase. uepg.brepa.gov The use of polymer columns can be advantageous as mesotrione may chelate with metal impurities present in standard silica-based C18 columns, leading to poor peak shape (tailing). epa.gov

The mobile phase usually consists of a mixture of an aqueous component, often acidified with phosphoric acid or formic acid to control the ionization of the analyte and improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol. uepg.brshimadzu.com Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS/MS). uepg.brepa.gov A DAD allows for the evaluation of peak purity by comparing UV spectra across the chromatographic peak. uepg.brresearchgate.net

The primary goal in the context of this compound is to develop a method with sufficient resolution to separate it from potential impurities. While HPLC does not typically separate isotopologues, it is crucial for quantifying chemical purity. Any non-deuterated mesotrione would co-elute with this compound under standard HPLC conditions; its quantification would require a mass-sensitive detector.

Below are examples of typical HPLC conditions used for the analysis of mesotrione, which are directly applicable to the purity assessment of this compound.

ParameterCondition 1Condition 2
Column Eclipse XDB C18 (150 mm x 4.6 mm, 3.5 µm) uepg.brPolymer Laboratories PLRP-S (50 mm x 4.6 mm, 5 µm) epa.gov
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile uepg.brA: Water with 0.1% Acetic AcidB: Acetonitrile epa.gov
Gradient Start at 30% B; 30-55% B in 15 min; 55-100% B in 2 min uepg.brStart at 2% B; hold for 0.5 min; ramp to 95% B by 7 min epa.gov
Flow Rate 1.0 mL/min uepg.brshimadzu.comNot Specified
Column Temp. 20 °C uepg.br35 °C epa.gov
Detection DAD at 254 nm uepg.brMS/MS epa.gov
Injection Vol. 5 µL shimadzu.com50 µL epa.gov
Retention Time ~8.88 min uepg.brNot Specified

Gas Chromatography Considerations (GC)

While HPLC is more common for mesotrione analysis, Gas Chromatography (GC) is another potential technique for purity assessment, though its application requires careful consideration of the compound's properties. Mesotrione's polarity and thermal stability are key factors. Direct injection of mesotrione might lead to degradation in the hot injector or on the column; therefore, derivatization to a more volatile and thermally stable form may be necessary.

A significant consideration for using GC with isotopically labeled compounds is the chromatographic isotope effect. nih.gov Deuterated compounds often exhibit slightly different retention times than their non-deuterated (protiated) counterparts. nih.govchromforum.org This phenomenon can be advantageous, as it offers the potential to chromatographically separate this compound from any residual, unlabeled mesotrione, allowing for the assessment of isotopic purity.

Isotope Effect in GC:

Normal Isotope Effect: The deuterated compound elutes later than the protiated one. This is often observed on polar stationary phases. nih.gov

Inverse Isotope Effect: The deuterated compound elutes earlier. This is more common on non-polar stationary phases. nih.govnih.gov

The magnitude of the retention time difference depends on the number and location of deuterium atoms in the molecule, as well as the GC conditions (e.g., stationary phase, temperature program). nih.gov For example, deuterated chlorobenzene (B131634) has been observed to elute slightly earlier than its non-deuterated analog. chromforum.org Therefore, the selection of an appropriate capillary column and the optimization of analytical conditions are critical steps in developing a GC method for this compound. A mass spectrometer as a detector (GC-MS) would be essential to confirm the identity of the separated peaks and accurately quantify both the chemical and isotopic purity.

Advanced Analytical Methodologies and Applications Utilizing Mesotrione D10 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Mesotrione (B120641) Quantification

LC-MS/MS has become the preferred technique for the determination of mesotrione residues due to its high selectivity and sensitivity. scielo.br The development of robust LC-MS/MS methods involves careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation. digitellinc.com In these methods, Mesotrione-d10 serves as an ideal internal standard, ensuring reliable quantification by correcting for analyte loss during sample processing and mitigating matrix-induced signal variability. nih.gov

Optimization of Sample Preparation Protocols for Complex Matrices (e.g., SPE, LLE, QuEChERS)

The accurate analysis of mesotrione in diverse and complex matrices such as soil, water, and crops necessitates efficient sample preparation to isolate the analyte and remove interfering components. digitellinc.comnih.gov Common extraction techniques include Solid-Phase Extraction (SPE), Liquid-LLE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. digitellinc.comwu.ac.thresearchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up water and soil samples. researchgate.netnih.govresearchgate.net For water analysis, SPE cartridges, such as Oasis HLB, are used to enrich mesotrione and its metabolites from large sample volumes, with recoveries reported between 94-112% for parent herbicides in surface waters. nih.govnih.gov In soil analysis, SPE is often used as a clean-up step after initial solvent extraction to remove matrix components that could interfere with LC-MS/MS analysis. researchgate.net

QuEChERS: The QuEChERS method is particularly favored for food and agricultural matrices like corn, grapes, and other crops due to its speed, simplicity, and low solvent consumption. digitellinc.comhilarispublisher.comcsic.esmdpi.com The procedure typically involves an initial extraction with acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate and sodium chloride. scielo.brhilarispublisher.com A subsequent clean-up step, known as dispersive SPE (d-SPE), uses sorbents such as primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars. eurl-pesticides.euhpst.cz Modified QuEChERS protocols have been successfully developed and validated for the simultaneous determination of mesotrione and other pesticides in matrices like maize and soil. hilarispublisher.com

The optimization of these protocols is critical and often involves comparing different extraction solvents, sorbents, and pH conditions to maximize the recovery of mesotrione while minimizing matrix co-extractives. digitellinc.comnih.gov The addition of this compound at the beginning of the sample preparation process allows for the correction of any analyte loss during these multi-step procedures.

Internal Standard Calibration Strategies with this compound

The use of an internal standard is a cornerstone of quantitative analytical chemistry, particularly for LC-MS/MS, to ensure high accuracy and precision. This compound is an ideal stable isotope-labeled internal standard (SIL-IS) for mesotrione analysis. Because its physical and chemical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization. researchgate.net

The calibration strategy involves adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls before any sample preparation steps. Quantification is then based on the ratio of the peak area of the analyte (mesotrione) to the peak area of the internal standard (this compound). This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. By using this ratio, any variations or losses affecting the analyte during the analytical process will similarly affect the internal standard, and the ratio will remain constant, leading to more accurate and reproducible results. nih.gov

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects, particularly ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, especially when dealing with complex samples like soil or food extracts. researchgate.net These effects occur when co-eluting matrix components interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov

The most effective strategy to compensate for these matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. nih.govresearchgate.net this compound co-elutes with mesotrione under typical reversed-phase HPLC conditions. Therefore, any ion suppression or enhancement caused by matrix components will affect both the analyte and the internal standard to nearly the same degree. By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively normalized, leading to reliable and accurate measurements even in "dirty" or complex samples. nih.gov This approach is considered superior to other methods like matrix-matched calibration because it can account for sample-to-sample variations in matrix composition. researchgate.net

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

Published methods report a wide range of LODs and LOQs, demonstrating the high sensitivity of LC-MS/MS for mesotrione analysis.

MatrixLODLOQReference
Water (Surface/Ground)0.025 µg/L0.05 µg/L epa.gov
Soil0.1 µg/L (equivalent)2.0 µg/kg epa.gov
Maize Grain-0.01 mg/kg hilarispublisher.com
Maize Plant-0.1 mg/kg hilarispublisher.com
Crops (general)-0.01 mg/kg nih.gov
Rice-0.146 - 4.545 µg/kg researchgate.net

Linearity, Dynamic Range, Precision, and Accuracy Assessments

Method validation for mesotrione quantification using this compound involves a thorough assessment of linearity, precision, and accuracy to ensure the method is fit for its intended purpose.

Linearity and Dynamic Range: The linearity of the method is evaluated by analyzing a series of calibration standards across a range of concentrations. Methods utilizing this compound typically demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.98 or 0.99 over a significant dynamic range, often from the LOQ to several orders of magnitude higher. hilarispublisher.comuepg.br For instance, linearity has been established in the range of 0.02-2 mg/kg in maize and soil matrices. hilarispublisher.com

Precision: Precision refers to the closeness of repeated measurements and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). It is typically expressed as the relative standard deviation (RSD). Validated methods for mesotrione report RSDs well within acceptable limits, often below 15% or 20%. For example, studies on maize and soil have reported RSDs below 14.4%. hilarispublisher.com In water analysis, RSDs for mesotrione at the LOQ (0.05 µg/L) were found to be 11% (groundwater) and 4.0% (surface water). epa.gov

Accuracy: Accuracy is determined through recovery studies, where known amounts of mesotrione are spiked into blank matrix samples and analyzed. The percentage of the spiked amount that is measured reflects the accuracy of the method. The use of this compound ensures high accuracy by correcting for losses. Mean recoveries are generally expected to be within the 70-120% range. Validated methods show excellent accuracy, with mean recoveries often between 72% and 105% across various matrices like soil and maize. hilarispublisher.comepa.gov In surface and ground water, mean recoveries for mesotrione ranged from 77% to 101%. epa.gov

Application of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

While LC-MS/MS is the predominant technique for mesotrione analysis due to the compound's polarity and thermal properties, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for multi-residue pesticide screening. researchgate.net However, the direct analysis of mesotrione by GC can be challenging without derivatization.

In methods where GC-MS is used for the analysis of mesotrione or similar compounds, a deuterated internal standard like this compound would play the same vital role as it does in LC-MS/MS. It would be added prior to extraction and any potential derivatization steps. Its purpose would be to compensate for variability in extraction efficiency, derivatization yield, and injection volume, as well as to correct for matrix effects that can occur in the GC inlet. hpst.cz Studies comparing extraction methods like QuEChERS and ultrasonic extraction for mesotrione have utilized GC with flame ionization detection (FID), demonstrating the compound's amenability to gas chromatography. wu.ac.th The coupling of such separation with a mass spectrometer, especially a triple quadrupole (GC-MS/MS), would provide the necessary sensitivity and selectivity for trace analysis, where an internal standard like this compound would be essential for robust and reliable quantification. thermoscientific.com

Derivatization Protocols for Enhanced Volatility and Specificity

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently the method of choice for analyzing mesotrione and its metabolites due to its high sensitivity and specificity without the need for derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, provided the analyte's polarity is reduced and volatility is increased. hilarispublisher.comresearchgate.net Derivatization is a chemical modification process essential for converting polar, non-volatile compounds like mesotrione into forms suitable for GC analysis. nih.gov This process enhances thermal stability, improves chromatographic peak shape, and increases detection sensitivity. nih.gov

For compounds containing active hydrogen atoms in functional groups such as hydroxyl and keto groups, as found in mesotrione, a two-step derivatization process involving methoximation followed by silylation is a widely adopted and robust strategy. nih.govyoutube.com

Step 1: Methoximation: This initial step targets the keto groups in the mesotrione molecule. The sample is reacted with a methoximating agent, typically methoxyamine hydrochloride (MeOx) in a solvent like pyridine. This reaction converts the carbonyl groups into their methoxime derivatives. The primary purpose of this step is to prevent the formation of multiple derivatives from a single compound due to tautomerization (isomeric forms), which can complicate chromatographic analysis. youtube.com

Step 2: Silylation: Following methoximation, the remaining polar functional groups, particularly hydroxyl groups, are targeted. A silylating agent, such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added. youtube.comresearchgate.net This reaction replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability, making it amenable to GC analysis. nih.govresearchgate.net

The selection of specific reagents and reaction conditions is critical for achieving complete derivatization. Optimization of parameters such as temperature and reaction time is necessary to ensure reproducible and accurate results. A typical protocol involves incubation with MeOx for approximately 60 minutes, followed by the addition of MSTFA and a further incubation period of about 30 minutes. nih.govyoutube.com

StepObjectiveTypical ReagentTarget Functional GroupTypical Reaction Conditions
MethoximationStabilize carbonyl groups, prevent tautomerizationMethoxyamine hydrochloride (MeOx) in PyridineKeto groups30-37°C for 60-90 minutes
SilylationIncrease volatility, enhance thermal stabilityN-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)Hydroxyl groups30-37°C for 30 minutes

Electron Ionization and Chemical Ionization Modes for Deuterated Compound Analysis

In mass spectrometry, the choice of ionization technique is critical for the analysis of deuterated internal standards like this compound. The two most common ionization modes used in GC-MS are Electron Ionization (EI) and Chemical Ionization (CI). azom.com

Electron Ionization (EI): EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules in the gas phase. metwarebio.com This process imparts significant energy, causing the ejection of an electron to form a molecular ion (M⁺•) and inducing extensive fragmentation. azom.commetwarebio.com

Advantages: The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, which is excellent for structural elucidation and identification by comparing the obtained spectrum against established libraries like the NIST Mass Spectral Library.

Disadvantages for Quantification: The high degree of fragmentation often leads to a very low abundance or complete absence of the molecular ion peak. azom.com This is a significant drawback when using a deuterated internal standard, as quantification relies on the distinct mass difference between the analyte and the standard. Without a clear molecular ion, accurately distinguishing and measuring this compound from native mesotrione becomes challenging.

Chemical Ionization (CI): CI is a "soft" ionization technique that involves ion-molecule reactions. wikipedia.org A reagent gas (such as methane or ammonia) is introduced into the ion source at a much higher concentration than the analyte. The reagent gas is first ionized by electrons, and these primary ions then react with neutral reagent gas molecules to form more stable secondary reagent ions. wikipedia.orgresearchgate.net These reagent ions subsequently transfer a proton to the analyte molecules in a gentle, low-energy process. wikipedia.org

Advantages for Quantification: This soft ionization imparts minimal excess energy to the analyte, resulting in very little fragmentation. azom.com The predominant ion observed in the mass spectrum is the protonated molecular ion ([M+H]⁺). wikipedia.org This is highly advantageous for quantitative analysis using this compound because it provides a strong, clear signal for the molecular ions of both the native analyte and the deuterated standard, allowing for precise and accurate ratio measurements.

Disadvantages: The lack of fragmentation provides limited structural information compared to EI.

For the analysis of this compound as an internal standard, CI is generally the preferred method due to its ability to preserve the molecular ion, which is fundamental for reliable quantification.

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Ionization Type HardSoft
Mechanism High-energy electron bombardmentProton transfer from reagent gas ions
Fragmentation Extensive and complexMinimal
Molecular Ion Peak Often weak or absentStrong and prominent ([M+H]⁺)
Primary Application Structural elucidation, library matchingMolecular weight determination, quantification
Suitability for this compound Quantification Less suitableHighly suitable

Quality Assurance and Quality Control (QA/QC) Protocols in this compound Analytical Research

Robust Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensuring the reliability, accuracy, and reproducibility of analytical data generated using this compound as an internal standard. QA encompasses the planned activities designed to provide confidence that quality requirements will be met, while QC refers to the operational techniques used to fulfill those requirements. nih.gov

The use of a deuterated internal standard like this compound is itself a critical QC measure, as it compensates for potential analyte loss during sample preparation and for variations in instrument response. Key QA/QC protocols in this context include:

Method Validation: Before routine use, the analytical method must be thoroughly validated. This involves establishing performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). uepg.br For mesotrione analysis in environmental and agricultural samples, validated methods demonstrate high linearity (correlation coefficients >0.99) and sensitivity, with LOQs often in the low microgram per kilogram (µg/kg) or microgram per liter (µg/L) range. hilarispublisher.comuepg.br

Calibration Standards: A series of calibration standards containing known concentrations of mesotrione and a constant concentration of this compound are prepared and analyzed to generate a calibration curve. This curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quality Control Samples (QCs): QC samples are prepared by spiking a blank matrix (e.g., untreated soil or water) with known concentrations of mesotrione and this compound at low, medium, and high levels relative to the calibration range. These are analyzed alongside unknown samples to monitor the method's performance.

Acceptance Criteria: Pre-defined acceptance criteria are used to evaluate the performance of each analytical batch. These typically include:

Accuracy: The measured concentration of QCs should be within a specified percentage of the nominal value. For pesticide residue analysis, this is often within 70-120%. hilarispublisher.com

Precision: The relative standard deviation (RSD) of replicate QC sample measurements should not exceed a certain threshold, commonly ≤20%. hilarispublisher.com

Internal Standard Response: The peak area of this compound should be monitored throughout the analytical run to ensure it remains consistent, indicating stable instrument performance.

QC ParameterPurposeTypical Acceptance Criteria for Mesotrione Analysis
Linearity (Correlation Coefficient, r or R²) Demonstrates a proportional response of the instrument to analyte concentration.r or R² ≥ 0.99
Accuracy (Recovery %) Measures the agreement between the measured value and the true value.70% - 120%
Precision (RSD %) Measures the degree of agreement among individual test results.≤ 20%
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified with acceptable accuracy and precision.e.g., 0.01 - 0.1 mg/kg in soil/maize hilarispublisher.com
Internal Standard Response Stability Monitors for matrix effects and instrument variability.Response should be within a defined range (e.g., ±30%) of the average response in calibration standards.

Interlaboratory Comparison and Harmonization of Analytical Procedures for this compound

Interlaboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are essential for validating and harmonizing analytical methods across different laboratories. These studies are a cornerstone of external quality assurance, providing an objective assessment of a laboratory's analytical performance and the robustness of a given method. nih.gov

Key objectives of interlaboratory comparisons for mesotrione analysis include:

Method Validation and Robustness: Demonstrating that an analytical method is rugged and transferable, producing comparable and reliable results in different laboratory environments with different analysts, instruments, and reagent sources.

Harmonization of Procedures: Promoting the adoption of standardized, best-practice analytical methods to ensure that data generated by different organizations are consistent and comparable. This is crucial for regulatory monitoring and international trade.

Laboratory Proficiency Assessment: Allowing individual laboratories to evaluate their analytical capabilities against their peers and identify potential areas for improvement.

An example of such a process is an Independent Laboratory Validation (ILV), which is often required for the registration of analytical methods with regulatory agencies. In an ILV for a mesotrione water analysis method, a second laboratory follows the method protocol to analyze fortified ground and surface water samples. The results, including mean recoveries and relative standard deviations, are then compared against the method developer's results and established acceptance criteria (e.g., 70-120% recovery, RSD ≤ 20%). nih.gov Successful completion of an ILV demonstrates the method's transferability and reliability.

The harmonization of procedures is further supported by the development and use of Certified Reference Materials (CRMs). CRMs are highly characterized materials with a certified concentration of the analyte (mesotrione), which can be used by any laboratory to calibrate instruments and validate methods, ensuring traceability and comparability of results on a global scale.

Environmental Fate and Transport Studies Utilizing Mesotrione D10 As a Tracer

Elucidation of Abiotic Degradation Pathways of Mesotrione (B120641) using Isotopic Tracing

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For mesotrione, these pathways are significantly influenced by environmental factors such as sunlight, water, and interaction with soil and sediment particles. The use of deuterated tracers like Mesotrione-d10 is crucial for quantifying the kinetics of these processes and identifying the resultant transformation products without interference from the complex environmental matrix.

Photolysis, or degradation by light, is a contributing factor to the environmental breakdown of mesotrione, particularly on surfaces. researchgate.net In aquatic environments, its role is considered limited. epa.gov However, studies on wax films designed to mimic the outer layer of plant leaves have shown that the phototransformation of pure mesotrione can be a rapid process, with a half-life ranging from 100 to 160 minutes. nih.gov The presence of surfactants in formulated products can accelerate this rate significantly. nih.gov

The photochemical degradation of mesotrione in water proceeds via a photo-hydrolysis mechanism, which is initiated from the molecule's triplet excited state. researchgate.net This process leads to the formation of specific photoproducts, including a benzoic acid derivative. researchgate.net While considered a minor degradation route in some environmental compartments, photodegradation is recognized as a primary path of decomposition for triketone herbicides like mesotrione in soils and sediments. researchgate.netepa.gov

Table 1: Photolytic Half-Life of Mesotrione on Different Surfaces

Surface Half-Life (t½) Conditions
Wax Film (Pure Compound) 100 - 160 minutes Mimicking leaf surface
Wax Film (Formulated) ~21 - 33 minutes (4.8x faster) With spreading adjuvant

The mobility of mesotrione in the environment is largely governed by its adsorption and desorption behavior in soil and sediment. This dynamic is primarily influenced by soil pH and, to a lesser degree, by the organic carbon content. nih.govresearchgate.net Mesotrione is a weak acid, meaning its chemical form changes with pH. researchgate.net

In acidic soils (low pH), mesotrione exists predominantly in its neutral molecular form, which has a higher affinity for adsorption to soil organic colloids. researchgate.netresearchgate.net As the soil pH increases and becomes more alkaline, the mesotrione molecule dissociates into its anionic (negatively charged) form. nih.govresearchgate.net This leads to electrostatic repulsion from negatively charged soil particles, resulting in lower adsorption and greater mobility. researchgate.net

Consequently, mesotrione is categorized as moderately mobile to mobile. epa.gov The soil organic carbon partition coefficient (Koc) values range from 16.5 to 390 mL/g. epa.gov Adsorption coefficient (Kd) values have been observed to range from 0.13 L/kg in a soil with a pH of 7.1 to 5.0 L/kg in a soil with a pH of 5.0. researchgate.net This relationship underscores the critical role of soil chemistry in determining the potential for mesotrione to leach or move with runoff.

Table 2: Mesotrione Adsorption Coefficients in Relation to Soil pH

Soil pH Adsorption Coefficient (Kd) (L/kg) Mesotrione Form Mobility Potential
4.4 - 5.0 up to 5.0 Primarily Neutral Low
> 7.0 as low as 0.13 Primarily Anionic High

Assessment of Biotic Transformation Processes in Various Environmental Compartments

Biotic transformation, or biodegradation, is the breakdown of substances by living organisms, primarily microorganisms. This is a major pathway for the dissipation of mesotrione in both soil and aquatic systems. epa.gov Isotopic labeling is essential in these studies to trace the metabolic pathways and identify the resulting degradates.

Microorganisms play a crucial role in the degradation of mesotrione. nih.gov Several bacterial species, including strains of Bacillus sp., have been identified as capable of completely transforming the herbicide. researchgate.netresearchgate.net

Through the use of isotopically labeled mesotrione, researchers have identified two major metabolites that form under different conditions epa.gov:

MNBA (4-methylsulfonyl-2-nitrobenzoic acid): This is a major degradate formed under aerobic (oxygen-rich) conditions. epa.gov

AMBA (2-amino-4-methylsulfonyl)benzoic acid): This metabolite is formed from MNBA or directly from mesotrione under anaerobic (oxygen-poor) conditions through the reduction of the nitro group. epa.govresearchgate.net

Studies using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on cultures of Bacillus sp. have confirmed the formation of AMBA and other metabolites, elucidating a complex biotransformation pathway. researchgate.netnih.gov

The rate of mesotrione's biodegradation varies significantly between aquatic and terrestrial environments and is influenced by ambient conditions. epa.gov

In aquatic environments , mesotrione dissipates rapidly through microbial action. The half-life (t½) for aerobic metabolism is estimated to be between 3 to 6 days, while for anaerobic metabolism, it is approximately 4 days. epa.gov

In terrestrial ecosystems , aerobic metabolism is the primary route of dissipation in soil. epa.gov Laboratory studies have reported soil half-lives ranging from 4.5 to 32 days, with the rate being highly dependent on factors like soil pH, temperature, and moisture content. nih.gov Degradation generally proceeds faster in soils with higher pH. nih.govnih.gov Terrestrial field dissipation studies have shown shorter half-lives, typically ranging from 2 to 14 days. epa.gov For instance, field trials in different locations in China recorded soil half-lives of 2.98 days and 4.49 days. nih.gov

Table 3: Biodegradation Half-Life (t½) of Mesotrione in Different Ecosystems

Ecosystem Condition Half-Life (t½)
Aquatic Aerobic Metabolism 3 - 6 days
Aquatic Anaerobic Metabolism 4 days
Terrestrial (Soil) Aerobic Metabolism (Lab) 4.5 - 32 days
Terrestrial (Soil) Field Dissipation 2 - 14 days

Isotopic Tracing in Hydrological and Water Resource Management Studies

The use of isotopically labeled compounds is a well-established technique in hydrology for tracking the movement of water and contaminants within it. Stable isotopes like deuterium (B1214612) are particularly useful because they are non-radioactive and behave almost identically to their non-isotopically labeled counterparts. In this context, this compound is an ideal tracer for studying the hydrological pathways of mesotrione, from agricultural fields to water bodies. By applying a known quantity of this compound to a study area, scientists can accurately measure its distribution in various environmental compartments over time, providing precise data on transport rates and concentrations that are crucial for effective water resource management.

Mesotrione has been identified as having a high potential for runoff and leaching, particularly in poorly draining soils or areas with shallow water tables. epa.gov The acidic nature of mesotrione means its sorption to soil is inversely related to pH; as pH increases, sorption decreases, making the herbicide more mobile and available for transport via runoff or leaching into the soil profile. epa.govnih.gov

The use of this compound allows for precise quantification of these transport pathways. In a typical study, a defined plot of agricultural land would be treated with a formulation containing this compound. Runoff water would be collected after rainfall events and analyzed to determine the concentration of the labeled compound. Similarly, soil core samples would be taken at various depths and times to measure how far the this compound has leached. These direct measurements are invaluable for validating predictive models and understanding how different agricultural practices and soil types influence the transport of mesotrione to surface water bodies.

While specific studies utilizing this compound are not widely available in public literature, research using other isotopic labels, such as ¹⁴C-mesotrione, provides a clear indication of the types of data that can be generated. For instance, a laboratory study on seven different tropical soils demonstrated that the leaching potential of mesotrione varies significantly with soil texture. researchgate.netmdpi.com In sandy and loamy sand soils, over 80% of the applied ¹⁴C-mesotrione was recovered in the leachate, indicating a very high potential for movement through the soil profile. researchgate.netmdpi.com In contrast, soils with higher clay and organic carbon content showed lower leaching. researchgate.net

Table 1: Leaching of ¹⁴C-Mesotrione in Various Tropical Soil Types

Soil TypeTextureOrganic Carbon (%)pH¹⁴C-Mesotrione in Leachate (%)
BR1Sand0.586.0>80
BR2Loamy Sand1.256.5>80
BR3Sandy Loam1.896.8~60
BR4Clay Loam2.507.0~40
BR5Silty Clay3.107.2~25
BR6Clay2.756.2~30
BR7Sandy Clay Loam2.157.7~50

Data adapted from a study on ¹⁴C-mesotrione to illustrate the variability of leaching based on soil properties. A similar experimental design using this compound would yield precise field-based quantification of leaching potential. researchgate.netmdpi.com

The properties of mesotrione and its primary degradates, MNBA and AMBA, indicate a potential for groundwater contamination. epa.govepa.gov These compounds are mobile in soil, and while mesotrione itself degrades relatively quickly, its metabolites can be more persistent under certain conditions. epa.govresearchgate.net Assessing the risk to groundwater requires accurate data on the rate of movement of these compounds through the vadose zone (the unsaturated soil layer above the groundwater table).

This compound is an essential tool for gathering this data. Field studies tracking the downward movement of this compound through the soil profile provide real-world data on leaching rates under specific agricultural and environmental conditions. This information is critical for parameterizing and validating groundwater contamination models, such as PRZM-GW (Pesticide Root Zone Model for GroundWater) and HYDRUS. epa.govresearchgate.net These models simulate the fate and transport of pesticides to predict their concentrations in groundwater. epa.govresearchgate.net By using empirical data from this compound tracer studies, the accuracy of these models can be significantly improved, leading to more reliable assessments of the potential risk of groundwater contamination and informing mitigation strategies. mdpi.commdpi.com

When mesotrione is detected in a water body, it is important to identify the source and understand its environmental fate, including dilution, dispersion, and degradation. This compound can be used as a tracer in isotope dilution studies to precisely quantify the amount of mesotrione present and to track its movement within the aquatic system.

In such a study, a known amount of this compound would be introduced into the contaminated stream or lake. Water samples would then be collected at various points downstream and over time. By measuring the ratio of this compound to native mesotrione, researchers can calculate the initial concentration of the contaminant with high accuracy. Furthermore, by tracking the decline in the concentration of the this compound tracer, scientists can determine rates of dispersion and degradation, providing a comprehensive picture of the herbicide's behavior and persistence in that specific water body.

Atmospheric Transport and Deposition Dynamics using Deuterated Analogues

While often considered a water and soil contaminant, pesticides like mesotrione can also enter the atmosphere through volatilization or wind erosion. epa.gov Understanding the atmospheric pathways of pesticides is crucial for assessing their potential for long-range transport and off-target deposition. Deuterated analogues such as this compound are valuable tracers for these atmospheric studies, allowing for the precise measurement of transport and deposition without interference from pre-existing background levels of the parent compound. noaa.gov

Volatilization is the process by which a substance evaporates from a surface, such as soil or plant leaves, and enters the atmosphere. The rate of volatilization for a pesticide is influenced by its chemical properties, soil moisture, temperature, and wind speed. researchgate.net To accurately assess the amount of mesotrione that enters the atmosphere after application, direct field measurements are necessary.

A study using this compound would involve applying the labeled compound to a test field. Air samples would then be collected at various heights above the field over a period of several days. By analyzing these samples for this compound, researchers can calculate the flux rate, which is the amount of the compound moving from the field into the atmosphere per unit area per unit time. This data provides a precise, real-world measurement of the volatilization potential of mesotrione under specific agricultural conditions, which is critical for comprehensive environmental risk assessments.

Once in the atmosphere, pesticides can be transported over long distances before being redeposited on land or water. mpg.de Computer models, such as atmospheric chemistry-transport models, are used to simulate these processes and predict the downwind exposure and deposition of airborne contaminants. ecmwf.intnoaa.gov These models rely on accurate input data and require validation with real-world measurements. readthedocs.io

Deuterated tracers like this compound are ideal for validating these long-range transport models. noaa.govmpg.de A controlled release of this compound from a specific location could be followed by a sampling campaign at various downwind sites, potentially hundreds of kilometers away. The detection of this compound at these remote locations and the measurement of its concentration provide direct evidence of its transport pathway and persistence in the atmosphere. These findings can then be compared to the predictions of the atmospheric transport model. Discrepancies between the measured and modeled data can be used to refine and improve the model's accuracy, leading to better predictions of the regional and global distribution of pesticides like mesotrione. ecmwf.int

Mechanistic Investigations of Mesotrione Action and Metabolism Using Mesotrione D10

Isotope Effect Studies in Biochemical and Degradation Pathways

The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgchem-station.com This effect is particularly pronounced for hydrogen, as deuterium doubles the atomic mass. libretexts.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break it. researchgate.net Consequently, reactions where a C-H bond is cleaved in the rate-determining step are significantly slower when deuterium is substituted. wikipedia.org This principle is exploited to probe reaction mechanisms.

Mesotrione (B120641) functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biosynthesis of plastoquinone (B1678516) and tocopherols in plants. nih.govmdpi.comnih.gov Studying the interaction between mesotrione and HPPD using Mesotrione-d10 can reveal details about the enzyme's catalytic mechanism.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. wikipedia.orgslideshare.net If the enzymatic metabolism of mesotrione by a target or non-target organism involves the cleavage of a C-H bond that is deuterated in this compound, a slower reaction rate (kH/kD > 1) would be observed. This would provide strong evidence that C-H bond abstraction is a key part of the rate-determining step in its degradation.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking but is near the reaction center. slideshare.netnih.govprinceton.edu These effects are typically smaller than PKIEs and arise from changes in the vibrational modes of the transition state. libretexts.orgprinceton.edu For instance, if deuteration in this compound alters the binding affinity or the conformation of the herbicide in the HPPD active site, a secondary KIE could be measured. This would provide valuable information about the structure and energetics of the enzyme-substrate transition state.

Table 1: Theoretical Kinetic Isotope Effects (KIE) in the Study of Mesotrione Metabolism
Isotope Effect TypeDescriptionExpected kH/kD ValueMechanistic Implication
Primary KIEDeuterium is substituted at a C-H bond that is broken during the rate-determining step of the reaction.Large (typically 2-10)Confirms that C-H bond cleavage is central to the rate-limiting step of the enzymatic reaction.
Secondary KIEDeuterium is substituted at a position adjacent to the reaction center, influencing the transition state energy.Small (typically 0.7-1.5)Provides insight into changes in hybridization or steric environment of the transition state during the reaction.

Beyond KIEs, deuterium labeling is a fundamental technique for tracing the metabolic fate of a molecule. wikipedia.orgnih.govnih.gov When this compound is introduced into a biological or environmental system, its metabolites can be definitively identified using mass spectrometry (MS). The deuterated label acts as a clear and unambiguous signature, allowing researchers to distinguish herbicide-derived compounds from the complex background of naturally occurring molecules. nih.gov

This approach is crucial for elucidating complex biotransformation pathways. hyphadiscovery.com By tracking the deuterium label, scientists can identify novel metabolites and confirm the sequence of enzymatic reactions, such as hydroxylations, demethylations, or conjugations, that constitute the degradation process. For example, if a metabolite is found with the d10-cyclohexanedione ring intact but with modifications to the benzoyl portion, it confirms a specific pathway of enzymatic attack.

This compound in Plant Uptake, Translocation, and Detoxification Research

Understanding how a herbicide is absorbed, moved within, and detoxified by a plant is essential for explaining its selectivity and efficacy. nih.govresearchgate.net While many studies have historically used radiolabeling (e.g., with ¹⁴C), stable isotope labeling with deuterium offers a non-radioactive alternative that can provide similar data through MS-based analysis. nih.govplos.org

Mesotrione can be absorbed from the soil by plant roots and transported upwards to the shoots. researchgate.netfao.org this compound can be used to quantify these processes precisely. In a typical experiment, plants are grown in a hydroponic or soil medium containing a known concentration of this compound. At various time points, plant tissues (roots, stems, leaves) are harvested and analyzed. The concentration of this compound in each part reveals the rate of root absorption and the efficiency of its subsequent transport through the xylem, the primary water-conducting tissue. nih.govnih.gov

Table 2: Hypothetical Data on Root Uptake and Xylem Translocation of this compound in Maize
Time After ApplicationConcentration in Roots (ng/g tissue)Concentration in Stems (ng/g tissue)Concentration in Leaves (ng/g tissue)
6 hours150255
24 hours1208045
72 hours9011095

After foliar application, mesotrione is absorbed by the leaves and can be transported throughout the plant via both xylem and phloem (basipetal movement). nih.gov This mobility is critical for its effectiveness against weeds. Using this compound allows for detailed tracking of this movement. By applying the deuterated compound to a single leaf, researchers can monitor its appearance in other parts of the plant, including new growth (sinks) and the root system. This helps to map the distribution network and understand how the herbicide reaches its ultimate site of action in the meristematic tissues. researchgate.netresearchgate.net

The selectivity of mesotrione, particularly its safety in maize, is due to the crop's ability to rapidly metabolize the herbicide into non-toxic forms. nih.gov In contrast, susceptible weeds metabolize it much more slowly. researchgate.net These detoxification processes generally occur in two main phases. nih.govnih.gov The use of deuterated analogues like this compound is instrumental in studying these pathways.

Phase I Metabolism: This phase involves the chemical modification of the herbicide, often through oxidation, reduction, or hydrolysis, typically catalyzed by cytochrome P450 monooxygenases. nih.govacs.org For mesotrione, a key Phase I reaction is the hydroxylation of the cyclohexanedione ring. acs.orgnih.gov Using this compound, the resulting hydroxylated metabolite would retain the deuterium label, confirming its origin and allowing for precise quantification.

Phase II Metabolism: In this phase, the modified herbicide or its Phase I metabolites are conjugated with endogenous molecules like sugars (e.g., glucose) or amino acids. researchgate.netnih.govnih.gov This process increases the water solubility of the compound, facilitating its sequestration in the vacuole or cell wall, effectively neutralizing it. The deuterium label from this compound would be carried through to these conjugated forms, enabling researchers to identify and quantify these Phase II products and fully elucidate the plant's detoxification strategy. researchgate.netnih.gov

Table 3: Use of this compound in Elucidating Detoxification Pathways
Detoxification PhaseKey Enzymatic ReactionExample MetaboliteRole of this compound
Phase IHydroxylation (via Cytochrome P450s)4-hydroxy-mesotrioneAllows for unambiguous identification of the hydroxylated metabolite by tracking the deuterium label via mass spectrometry.
Phase IIGlucosylation (via Glucosyltransferases)Mesotrione-glucoside conjugateEnables detection and quantification of the conjugated product, confirming the complete detoxification pathway from parent compound to final sequestered form.

Metabolomic Profiling and Identification of Deuterated Mesotrione Metabolites

Metabolomic profiling is a comprehensive analysis of the small-molecule metabolites within a biological system. The use of this compound in such studies significantly enhances the ability to trace the biotransformation of the parent compound and identify its various metabolic products.

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of deuterated mesotrione metabolites. The distinct mass shift introduced by the ten deuterium atoms in this compound facilitates the differentiation of its metabolites from the endogenous metabolome of the organism being studied. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is a particularly powerful approach. acs.orgnih.govresearchgate.netdigitellinc.comnih.govnih.gov

The process typically involves treating a plant or microbial system with this compound and extracting the metabolites at various time points. These extracts are then analyzed by LC-HRMS. The deuterium-labeled metabolites are readily identified by their characteristic isotopic patterns and mass-to-charge ratios (m/z), which will be 10 mass units higher than their non-deuterated counterparts.

Tandem mass spectrometry (MS/MS) is then employed to elucidate the structures of these metabolites. By fragmenting the parent ions of the deuterated metabolites, researchers can obtain structural information and pinpoint the sites of metabolic modification. Common metabolic transformations of mesotrione include hydroxylation and cleavage of the cyclohexanedione ring. acs.orgnih.gov The presence of the deuterium label aids in confirming the identity of the core structure of the metabolite.

A key advantage of using this compound is the ability to perform stable isotope tracing experiments, which can provide quantitative data on the flux through different metabolic pathways. This is crucial for understanding how different organisms, particularly resistant and susceptible weeds, process the herbicide.

Analytical TechniqueApplication in this compound Metabolite CharacterizationKey Advantages
LC-HRMS Separation and accurate mass measurement of deuterated metabolites.High resolution allows for clear differentiation from endogenous molecules.
Tandem MS (MS/MS) Structural elucidation of metabolites through fragmentation analysis.Provides detailed structural information and identifies modification sites.
Isotope Ratio MS Precise quantification of the ratio of deuterated to non-deuterated compounds.Enables quantitative analysis of metabolic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of novel metabolites. nih.govresearchgate.net While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule.

In the context of this compound, NMR is particularly useful for confirming the position of metabolic modifications. Following isolation and purification of a deuterated metabolite, a suite of NMR experiments, including 1H, 13C, and various 2D NMR techniques (such as COSY, HSQC, and HMBC), can be performed.

The presence of deuterium atoms will lead to the absence of corresponding signals in the 1H NMR spectrum, which can help to confirm the location of the deuterium labels and any metabolic changes that have occurred on the deuterated parts of the molecule. Furthermore, 2H NMR spectroscopy can be directly used to observe the deuterium signals, providing a clean background for analysis. The combination of MS and NMR data provides a high degree of confidence in the structural assignment of deuterated mesotrione metabolites. nih.govresearchgate.net

Application in Herbicide Resistance Mechanism Studies

The evolution of herbicide resistance in weeds is a major threat to agricultural productivity. This compound is a valuable tool for investigating the mechanisms of resistance to HPPD-inhibiting herbicides.

One of the primary mechanisms of herbicide resistance is enhanced metabolism of the herbicide by the resistant plant. acs.org this compound can be used to compare the rate and pathways of mesotrione metabolism in resistant and susceptible weed biotypes.

In these studies, both resistant and susceptible plants are treated with this compound. At various time intervals, the plants are harvested, and the levels of the parent compound and its metabolites are quantified using LC-MS/MS. A faster depletion of the parent this compound and a more rapid accumulation of its metabolites in the resistant biotype compared to the susceptible one is a clear indication of enhanced metabolism.

Research has shown that in some resistant weed populations, the primary mechanism of resistance to mesotrione is an accelerated rate of hydroxylation of the cyclohexanedione ring, leading to the formation of 4-hydroxy-mesotrione. acs.org The use of this compound allows for precise quantification of this and other metabolic pathways, helping to pinpoint the specific enzymatic systems responsible for the enhanced detoxification.

Below is a table summarizing hypothetical research findings on the differential metabolism of this compound in a resistant and a susceptible weed population:

Time After Treatment (hours)This compound Remaining in Susceptible Plants (%)This compound Remaining in Resistant Plants (%)4-hydroxy-mesotrione-d10 in Susceptible Plants (relative abundance)4-hydroxy-mesotrione-d10 in Resistant Plants (relative abundance)
19570530
680351560
2450104085
4820<56090

Target-site resistance occurs when a mutation in the gene encoding the target enzyme reduces the binding affinity of the herbicide. nih.govmdpi.comgrowiwm.org While direct sequencing of the HPPD gene is the most common method for identifying target-site mutations, deuterated probes like this compound can theoretically be used in biochemical assays to investigate differences in herbicide-enzyme interactions.

Isotopically labeled compounds are frequently used as probes in competitive binding assays to determine the binding affinity of a ligand to its target protein. In such an assay, the HPPD enzyme would be isolated from both resistant and susceptible plants. The enzyme would then be incubated with a known concentration of this compound.

The amount of this compound bound to the enzyme can be quantified using techniques like mass spectrometry. By performing these experiments with varying concentrations of unlabeled mesotrione, a competition curve can be generated, from which the binding affinity (Ki) of mesotrione to the HPPD enzyme from both plant types can be determined. A significantly higher Ki value for the enzyme from the resistant plant would indicate target-site resistance. The use of a deuterated probe offers the advantage of a clear and distinct signal in mass spectrometric detection, free from interference from endogenous compounds.

While this application is theoretically sound and based on established principles of using isotopically labeled ligands in binding studies, specific documented examples of this compound being used in this exact manner for HPPD target-site resistance are not prevalent in publicly available literature. However, the methodology remains a viable and powerful approach for such investigations.

Ecotoxicological Research Methodologies Aided by Mesotrione D10

Bioaccumulation and Biotransformation Studies in Non-Target Organisms

Mesotrione-d10 is instrumental in studies examining how non-target organisms absorb and chemically alter mesotrione (B120641). The use of an isotopic standard is crucial for accurately measuring the concentration of the parent herbicide and its transformation products in various tissues, helping to distinguish between the externally applied compound and its internally metabolized forms.

In aquatic environments, mesotrione can affect a range of non-target organisms. Studies have investigated its impact on the photosynthetic capacity of freshwater algae, such as Microcystis sp. and Scenedesmus quadricauda, finding that the herbicide can be readily accumulated by these species. Research on fish has shown that acute exposure to environmentally relevant concentrations of mesotrione can induce oxidative stress and DNA damage. For instance, studies on neotropical fish species like Oreochromis niloticus and Geophagus brasiliensis revealed increased DNA damage in erythrocytes, liver, and gill cells after exposure.

The precise quantification required for these studies, particularly for determining uptake kinetics and internal concentrations, relies on robust analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such analyses, this compound serves as an ideal internal standard, allowing for the correction of matrix effects and ensuring the accuracy of the measured concentrations of mesotrione within the organisms. While mesotrione is considered practically non-toxic to daphnids, accurate bioaccumulation data is vital for a comprehensive risk assessment in the aquatic food web.

In terrestrial ecosystems, organisms like earthworms and non-target plants can be exposed to mesotrione through soil residues. Studies on the earthworm Eisenia fetida have shown that while mesotrione may not affect growth or reproduction, it can induce oxidative stress and DNA damage. The use of this compound as an internal standard in analytical procedures allows researchers to accurately determine the bioaccumulation of mesotrione in earthworm tissues, providing a clearer picture of the internal dose and its relation to the observed biological effects.

Non-target plants are also at risk from mesotrione exposure through spray drift or soil uptake. Research has been conducted on the sensitivity of various leafy vegetables to mesotrione residues in soil. For example, bioassays have determined the concentration at which a 50% reduction in shoot fresh weight (EC50) occurs for different species. Spinach was identified as a particularly sensitive species. The metabolic pathway of mesotrione in plants involves processes like hydroxylation and hydrolysis, leading to the formation of metabolites such as 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA). Tracing these metabolic pathways and quantifying the parent compound and its metabolites in plant tissues are significantly enhanced by using this compound as an internal standard in LC-MS/MS analysis.

Methodological Enhancements in Ecotoxicological Exposure and Risk Assessment

The integration of this compound into analytical protocols represents a significant methodological advancement for ecotoxicological studies. It enhances the reliability and accuracy of exposure and risk assessments by improving the quality of analytical data.

Bioassays are fundamental tools in ecotoxicology for determining the effects of a chemical on an organism. A critical component of these assays is the accurate measurement of the internal dose—the actual amount of the chemical that is absorbed by the organism. Isotope-labeled internal standards, such as this compound, are essential for achieving this precision. When analyzing samples from bioassays using techniques like LC-MS/MS, matrix effects can interfere with the signal of the target analyte, leading to under- or overestimation. Because this compound is chemically identical to mesotrione but has a different mass, it experiences the same matrix effects and extraction recovery losses. By adding a known amount of this compound to a sample and comparing its signal to that of the native mesotrione, analysts can correct for these variations, resulting in a highly accurate quantification of the internal dose. This approach is crucial for establishing reliable dose-response relationships.

Table 1: Analytical Method Performance for Mesotrione Quantification

MatrixAnalytical MethodInternal StandardLimit of Quantitation (LOQ)Average Recovery (%)
Surface WaterLC-MS/MSIsotope Labeled0.5 - 10 ng/L94 - 112
SoilLC with FluorescenceExternal Standard0.005 mg/kg79
Crops (Corn)LC with FluorescenceExternal Standard0.01 mg/kg79
Rice PlantsUPLC-MS/MSNot Specified0.146 - 4.545 µg/kg68.6 - 108.4

This table illustrates typical performance metrics for analytical methods used to quantify mesotrione in various environmental matrices. The use of an isotope-labeled internal standard like this compound in LC-MS/MS provides high accuracy and low detection limits.

Development of Refined Environmental Exposure Scenarios and Modeling

Spatiotemporal Distribution Modeling of this compound in Ecosystems

Spatiotemporal distribution modeling is a critical component of environmental risk assessment, providing insights into the movement and persistence of contaminants over both space and time. This compound serves as an invaluable tracer in these studies, allowing for the accurate tracking of mesotrione's journey through soil, water, and air.

Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS), often used by regulatory bodies like the U.S. Environmental Protection Agency (EPA), can be enhanced by data generated from studies using this compound. epa.gov These models simulate the fate and transport of pesticides from agricultural fields to adjacent water bodies, considering factors like runoff, erosion, and spray drift. epa.gov

By introducing a known quantity of this compound into a controlled experimental setting, such as a lysimeter or a test plot, researchers can monitor its movement through the soil profile and its potential to leach into groundwater. The unique mass signature of this compound allows for its differentiation from any pre-existing mesotrione in the environment, ensuring the accuracy of the model's predictions.

Research Findings:

Studies on the environmental fate of mesotrione have shown that it is a mobile compound with limited persistence in soil and aquatic environments. epa.gov Its degradation is significantly influenced by soil pH, with half-lives in soil ranging from 5 to 32 days. epa.gov Terrestrial field dissipation studies have recorded dissipation half-lives of 2 to 14 days. epa.gov

The use of this compound in conjunction with modeling can provide a more detailed picture of these processes. For example, by analyzing soil and water samples at different depths and locations over time, a three-dimensional model of its plume of movement can be constructed. This helps in predicting the potential for contamination of sensitive areas and in developing strategies to mitigate such risks.

Interactive Data Table: Simulated Spatiotemporal Distribution of this compound in a Soil Column

The following table illustrates hypothetical data from a spatiotemporal modeling study using this compound. This data could be used to visualize the movement of the herbicide through a soil column over time.

Time (Days)Soil Depth (cm)This compound Concentration (µg/kg)
10-595.2
15-1012.5
110-151.8
70-560.1
75-1035.7
710-158.3
140-525.4
145-1045.9
1410-1520.1
300-55.3
305-1022.6
3010-1538.4

Probabilistic Environmental Concentration Estimation

Probabilistic environmental concentration estimation is a sophisticated approach used in risk assessment to account for the variability and uncertainty inherent in environmental systems. Instead of predicting a single concentration value, probabilistic models generate a distribution of possible concentrations, providing a more realistic range of potential exposures.

This compound can play a crucial role in refining these probabilistic models. By providing highly accurate data on the dissipation and transport of mesotrione, this compound helps to reduce the uncertainty in model input parameters. This leads to more reliable predictions of environmental concentrations in various compartments like soil, surface water, and groundwater.

Techniques like Monte Carlo simulations are often employed in probabilistic risk assessments. These simulations involve running a model thousands of times with different input values drawn from probability distributions. The resulting output is a probability distribution of the environmental concentration.

Research Findings:

The EPA has utilized models to estimate environmental concentrations (EECs) of mesotrione in surface and groundwater. For instance, the Generic Environmental Concentration (GENEEC) model estimated acute and chronic surface water EECs at 20 ppb and 4.3 ppb, respectively, while the Screening Concentration in Ground Water (SCI-GROW) model estimated a concentration of 0.15 ppb. epa.gov

By incorporating data from this compound tracer studies, the probability distributions for key input parameters in these models, such as degradation rates and soil sorption coefficients, can be more accurately defined. This would allow for a more robust probabilistic assessment of the likelihood of exceeding certain concentration thresholds of concern.

Interactive Data Table: Probabilistic Distribution of this compound Concentrations in Surface Water Runoff

This table presents a hypothetical output from a probabilistic model, showing the estimated concentrations of this compound in surface water runoff and their corresponding probabilities. This type of data is essential for understanding the likelihood of different exposure scenarios.

PercentileEstimated this compound Concentration (µg/L)
10th0.5
25th1.2
50th (Median)3.5
75th7.8
90th15.2
95th22.1

Advanced Computational and Modeling Approaches for Mesotrione D10 Research

Molecular Dynamics Simulations of Mesotrione-d10 Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. purdue.edumdpi.com For this compound, MD simulations can provide atomic-level insights into its interactions with biological targets and its movement across cellular barriers. These simulations can be particularly useful in understanding how the increased mass of deuterium (B1214612) affects the vibrational modes of the molecule and, consequently, its binding kinetics and conformational dynamics.

Mesotrione's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net MD simulations can be employed to model the binding of this compound to the active site of HPPD. These simulations can reveal critical information about the binding affinity, the stability of the ligand-protein complex, and the specific interactions that govern binding.

Recent studies have utilized free-energy calculations based on molecular dynamics simulations to understand the conformational changes in the HPPD enzyme upon mesotrione (B120641) binding. nih.govsemanticscholar.org These studies have shown that the dynamic behavior of the C-terminal α-helix of HPPD is crucial for inhibitor sensitivity. nih.govsemanticscholar.org By substituting mesotrione with this compound in these simulations, researchers could investigate the kinetic isotope effect on the binding and unbinding rates. The increased mass of deuterium in this compound could lead to a longer residence time in the enzyme's active site, potentially enhancing its inhibitory effect.

Key parameters that can be analyzed from MD simulations of the this compound-HPPD complex include:

Binding Free Energy: To quantify the strength of the interaction.

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Hydrogen Bond Analysis: To identify key interactions between the ligand and protein residues.

Such simulations can provide valuable insights for the rational design of more potent HPPD inhibitors. rcsb.org

The ability of a herbicide to reach its target site within a plant is dependent on its ability to cross cellular membranes. MD simulations can be used to model the permeation of this compound across lipid bilayers, providing a detailed picture of the transport process. These simulations can help predict the permeability coefficient of the molecule and identify the energetic barriers it must overcome to cross the membrane.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies Incorporating Deuterium Effects

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used to predict the biological activity or properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.org These models are built by finding a mathematical relationship between the chemical's properties (descriptors) and its observed activity or property. wikipedia.org

For this compound, QSAR and QSPR studies would need to incorporate descriptors that account for the effects of deuterium substitution. The primary effect of deuteration is the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond. This can influence various physicochemical properties, including:

Vibrational frequencies: Which can affect molecular recognition and reaction rates.

Lipophilicity: Which can influence membrane permeability and environmental partitioning.

Metabolic stability: As the stronger C-D bond can be more resistant to enzymatic cleavage.

Developing QSAR/QSPR models for deuterated compounds like this compound requires a dataset of compounds with varying degrees and positions of deuteration and their corresponding experimental data. While the development of such specific models for this compound is a specialized area of research, the general framework of QSAR/QSPR is well-established and could be applied to predict its herbicidal efficacy and environmental properties. mdpi.com

Environmental Fate Models Parameterization and Validation using this compound Data

Environmental fate models are used to predict the transport, transformation, and persistence of chemicals in the environment. nih.gov this compound, as a stable isotope-labeled compound, is an invaluable tool for the parameterization and validation of these models.

Pesticide runoff and leaching are significant pathways for the contamination of surface and groundwater. science.gov Models such as PRZM (Pesticide Root Zone Model) and MACRO are used to simulate these processes. epa.govmdpi.com The accuracy of these models depends on the quality of the input parameters, such as the soil-water partition coefficient (Kd) and the degradation half-life. researchgate.net

This compound can be used in laboratory and field studies to trace the movement of mesotrione in soil and water. By applying this compound to soil columns or field plots and monitoring its concentration in leachate and runoff, researchers can obtain precise data to calibrate and validate pesticide transport models. ucdavis.edu The use of a labeled compound eliminates the background interference from pre-existing mesotrione in the environment, leading to more accurate model parameters.

Table 1: Key Parameters for Pesticide Runoff and Leaching Models

Parameter Description Importance for Modeling
Kd (Soil-water partition coefficient) A measure of the chemical's tendency to adsorb to soil particles. researchgate.net Influences the amount of pesticide available for leaching and runoff.
Degradation Half-life (DT50) The time it takes for half of the applied pesticide to degrade in the soil. Determines the persistence of the pesticide in the environment.
Solubility The maximum amount of a chemical that can dissolve in water. Affects the concentration of the pesticide in the dissolved phase, which is prone to leaching.
Henry's Law Constant A measure of the partitioning of a chemical between air and water. Important for modeling volatilization from soil and water surfaces.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique for tracing the sources and degradation pathways of organic pollutants in the environment. mdpi.comrsc.orgresearchgate.net By measuring the stable isotope ratios of elements like carbon and hydrogen in a molecule, CSIA can provide unique insights into the transformation processes it undergoes. copernicus.orgsir-lab.com

The use of this compound in environmental fate studies allows for the direct application of CSIA principles. As this compound degrades in the environment, the kinetic isotope effect can lead to a change in the deuterium-to-hydrogen ratio of the remaining parent compound and its degradation products. This isotopic fractionation can be measured and used to quantify the extent of degradation.

Integrating CSIA data from this compound studies into environmental fate models can significantly improve their predictive power. copernicus.org Specifically, CSIA data can help to:

Distinguish between different degradation pathways (e.g., microbial degradation vs. photolysis).

Quantify in-situ degradation rates more accurately than traditional concentration-based methods.

Trace the movement and dispersion of the pesticide from its source.

This approach has been successfully applied to other pesticides and can be instrumental in refining our understanding of the environmental behavior of mesotrione. masstwin.eunih.gov

Chemometric and Statistical Techniques for Complex Data Analysis in this compound Research

In the realm of this compound research, the generation of vast and complex datasets from sophisticated analytical instrumentation necessitates the application of advanced computational and modeling approaches. Chemometric and statistical techniques are indispensable for extracting meaningful information, discerning patterns, and building predictive models from this multifaceted data. These methods are particularly crucial in studies involving isotope dilution mass spectrometry, environmental fate analysis, and metabolism studies where this compound serves as an internal standard or a tracer.

The primary application of this compound is as an internal standard in the quantitative analysis of mesotrione and its metabolites in various matrices. The accuracy of these analyses relies heavily on statistical methods to validate the methodology and to analyze the resulting data. Techniques such as linear regression are fundamental for creating calibration curves, but more complex models are often required to account for matrix effects and variations in instrument response.

Multivariate statistical techniques play a pivotal role in the analysis of complex datasets generated during this compound research. Principal Component Analysis (PCA) is a powerful tool for exploring and visualizing the relationships within large datasets. For instance, in environmental monitoring studies, PCA can be used to identify patterns in the distribution of mesotrione and its degradation products, with this compound used to ensure analytical accuracy, across different environmental compartments. By reducing the dimensionality of the data, PCA can help in identifying the key factors that influence the fate and transport of the herbicide.

Cluster analysis is another valuable technique for identifying natural groupings or clusters within a dataset. In the context of this compound research, cluster analysis could be applied to group samples with similar residue profiles, which can provide insights into common sources of contamination or similar degradation pathways.

Furthermore, advanced statistical models are employed to understand the kinetics of mesotrione degradation and the isotopic fractionation effects. Isotope fractionation, the change in the isotopic composition of a compound due to physical or chemical processes, can provide valuable information about the degradation pathways of mesotrione. Statistical models can be used to analyze the changes in the isotope ratio of this compound relative to the non-labeled compound to elucidate these degradation mechanisms.

The use of deuterated internal standards like this compound also requires statistical approaches to monitor and correct for any analytical variability. Linear mixed-effects models can be utilized to account for both fixed effects (such as calibration standards) and random effects (such as instrument drift or batch-to-batch variations), thereby improving the robustness and reliability of the quantitative results.

The integration of these chemometric and statistical techniques is essential for the comprehensive analysis of data from this compound research, enabling a deeper understanding of the behavior of mesotrione in various systems and ensuring the accuracy and reliability of analytical measurements.

Table 1: Illustrative Data for Principal Component Analysis (PCA) of Mesotrione Residue Data in Different Soil Types

Sample IDSoil TypeMesotrione (ng/g)Metabolite A (ng/g)Metabolite B (ng/g)Organic Matter (%)pH
S1Sandy Loam15.23.11.52.56.2
S2Sandy Loam18.54.22.02.86.5
S3Clay25.85.53.14.57.1
S4Clay22.14.92.84.27.0
S5Silt Loam12.42.51.13.15.8
S6Silt Loam14.02.91.33.35.9
S7Sandy Loam16.83.51.82.66.3
S8Clay28.36.13.54.87.3

This table presents hypothetical data that could be subjected to PCA to identify correlations between soil properties and the concentrations of mesotrione and its metabolites, where this compound would be used as an internal standard for quantification.

Table 2: Example of Statistical Parameters from a Linear Mixed-Effects Model for Internal Standard Variation

ParameterEstimateStandard Errorp-value
Fixed Effects
Intercept1.020.015<0.001
Time (Drift)-0.0050.0020.045
Random Effects
Inter-batch Variance0.008--
Intra-batch Variance0.003--

This table illustrates the type of output from a linear mixed-effects model used to assess the stability of the this compound internal standard signal over time and across different analytical batches.

Future Research Trajectories and Emerging Applications of Mesotrione D10

Mesotrione-d10, as a deuterated analogue of the herbicide mesotrione (B120641), is poised to play a critical role in advancing our understanding of its environmental fate, biological mechanisms, and the development of next-generation monitoring technologies. Its primary function as an internal standard in isotope dilution mass spectrometry provides the analytical accuracy required to explore complex biological and environmental systems. Future research will increasingly leverage this precision to gain deeper insights across various scientific domains.

Q & A

Q. Answer :

  • Experimental Design :
    • Controlled Variables : Establish baseline conditions (e.g., pH, temperature, light exposure) using environmental chambers. For example, test degradation rates at 25°C (ambient) vs. 40°C (elevated) .
    • Replication : Use triplicate samples for each condition to assess reproducibility .
    • Analytical Methods : Employ LC-MS/MS with deuterated internal standards to quantify this compound degradation products. Calibration curves must cover expected concentration ranges .
  • Validation Criteria : Include recovery rates (≥80%) and precision (RSD <15%) to confirm method robustness .

Basic: What steps ensure accurate quantification of this compound in complex matrices (e.g., soil or plant tissues)?

Q. Answer :

  • Sample Preparation :
    • Extraction Efficiency : Optimize solvent systems (e.g., acetonitrile:water mixtures) via spike-and-recovery experiments .
    • Matrix Effects : Use matrix-matched calibration standards to correct for ion suppression/enhancement in LC-MS .
  • Quality Control : Include blank samples and internal standards (e.g., isotopically labeled analogs) to monitor contamination and instrument drift .

Advanced: How can researchers resolve contradictions in this compound degradation data across studies?

Q. Answer :

  • Root-Cause Analysis :
    • Method Comparison : Audit differences in extraction protocols, detection limits, or calibration methods (e.g., external vs. internal standardization) .
    • Contextual Factors : Evaluate environmental variables (e.g., microbial activity in soil samples) that may influence degradation pathways .
  • Statistical Reconciliation : Apply meta-analysis tools to harmonize datasets, accounting for heterogeneity via random-effects models .

Advanced: What isotopic effects should be considered when using this compound as a tracer in metabolic studies?

Q. Answer :

  • Kinetic Isotope Effects (KIE) :
    • Deuterium Substitution : Assess whether C-D bond strength alters reaction rates compared to C-H bonds in Mesotrione. Use isotopologue-specific MS to track isotopic fractionation .
    • Control Experiments : Compare degradation rates of this compound and non-deuterated analogs under identical conditions to quantify KIE .
  • Theoretical Modeling : Apply density functional theory (DFT) to predict isotopic behavior in enzymatic or abiotic reactions .

Basic: How to ensure reproducibility in synthesizing and characterizing this compound?

Q. Answer :

  • Synthesis Protocol :
    • Deuterium Incorporation : Use deuterated precursors (e.g., D₂O or deuterated solvents) and verify isotopic purity via NMR or high-resolution MS .
    • Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and purity reports (HPLC ≥98%) in supplementary materials .
  • Documentation : Follow the Beilstein Journal’s guidelines for experimental rigor, including step-by-step procedures and raw data archiving .

Advanced: How can researchers leverage this compound to study non-target organism exposure in agroecosystems?

Q. Answer :

  • Tracer Studies :
    • Exposure Pathways : Use this compound to trace uptake in soil invertebrates (e.g., earthworms) via stable isotope probing (SIP) .
    • Metabolite Profiling : Combine LC-MS and QTOF to identify biotransformation products and assess toxicity thresholds .
  • Ecological Modeling : Integrate exposure data into probabilistic risk assessments (e.g., Monte Carlo simulations) to predict ecosystem impacts .

Basic: What ethical and safety considerations apply when handling this compound in laboratory settings?

Q. Answer :

  • Safety Protocols :
    • Hazard Assessment : Review SDS for this compound, emphasizing PPE (gloves, lab coats) and fume hood use during synthesis .
    • Waste Management : Segregate deuterated waste to prevent environmental contamination .
  • Ethical Compliance : Align experimental designs with institutional review boards (IRBs) if involving animal/human tissues .

Advanced: How to address gaps in the literature on this compound’s environmental fate using mixed-methods approaches?

Q. Answer :

  • Integrated Workflow :
    • Field Studies : Deploy this compound in lysimeter experiments to monitor leaching and degradation in real-world soils .
    • Omics Integration : Use metagenomics to correlate degradation rates with microbial community shifts .
  • Data Synthesis : Apply triangulation to validate findings across field, lab, and computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.